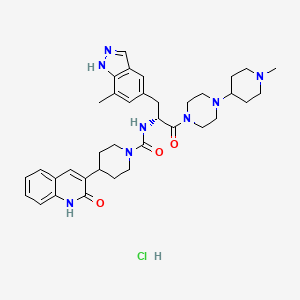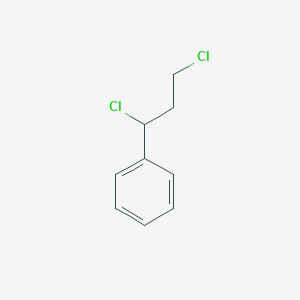
N-(4-chloroquinazolin-6-yl)acetamide
Overview
Description
N-(4-chloroquinazolin-6-yl)acetamide, also known as CQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CQA belongs to the class of quinazoline derivatives, which have been reported to possess various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, such as N-(4-chloroquinazolin-6-yl)acetamide, have been found to exhibit potent anticancer activity. For instance, a series of 4,6,7-substituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975). Among all the target compounds, one compound displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
Antibacterial Activity
Quinazoline and quinazolinone derivatives have been found to have significant antibacterial properties. This makes them a promising class of compounds for the development of novel antibiotics, especially in the face of rising drug resistance .
Anti-inflammatory Activity
Quinazoline derivatives have been reported to exhibit anti-inflammatory activity. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antifungal Activity
These compounds have also been found to have antifungal properties, making them a potential source of new antifungal agents .
Antiviral Activity
Quinazoline derivatives have been reported to exhibit antiviral activity, making them a potential source of new antiviral drugs .
Anticonvulsant Activity
Quinazoline derivatives have been found to have anticonvulsant properties, which could make them a promising class of compounds for the development of new anticonvulsant drugs .
Antimalarial Activity
Quinazoline derivatives have been found to have antimalarial properties, making them a potential source of new antimalarial drugs .
Antihypertensive Activity
Quinazoline derivatives have been found to have antihypertensive properties, which could make them a promising class of compounds for the development of new antihypertensive drugs .
properties
IUPAC Name |
N-(4-chloroquinazolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6(15)14-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPKIHNXAMLZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloroquinazolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






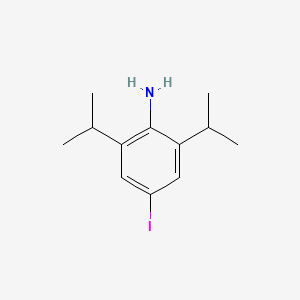




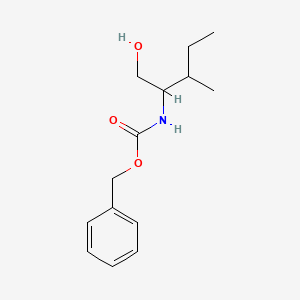
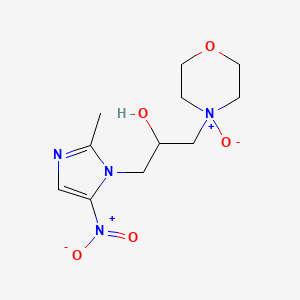
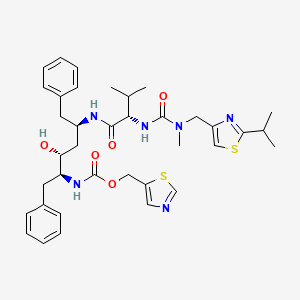
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
